N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an appropriate aldehyde.
Nitration: The imidazole ring is then nitrated using a nitrating agent such as nitric acid.
Acetamide formation: The nitrated imidazole is reacted with 2-methoxyphenyl acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), various nucleophiles.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative with antimicrobial properties.
Tinidazole: Another nitroimidazole used for similar applications as metronidazole.
Uniqueness
N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide may offer unique properties such as enhanced potency, selectivity, or reduced side effects compared to similar compounds. Detailed comparative studies would be required to highlight its specific advantages.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-9-14-7-13(17(19)20)16(9)8-12(18)15-10-5-3-4-6-11(10)21-2/h3-7H,8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYSORZDETZMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NC2=CC=CC=C2OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640918 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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